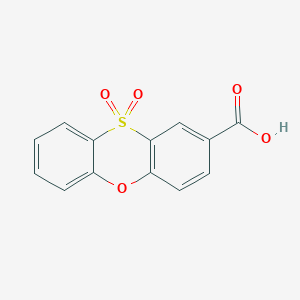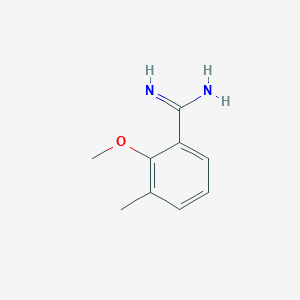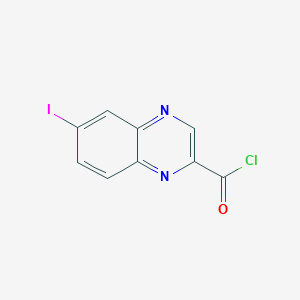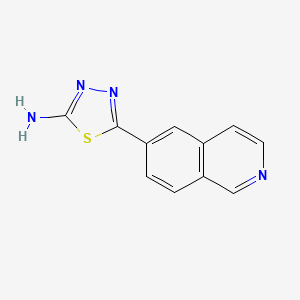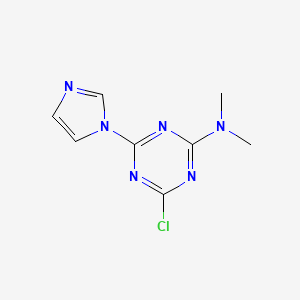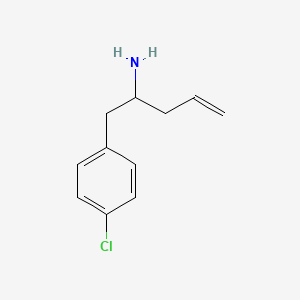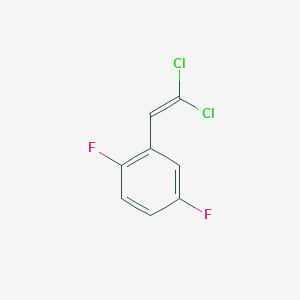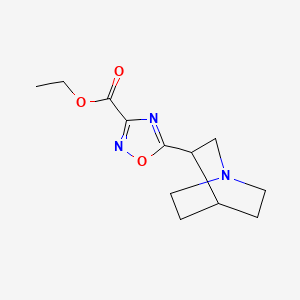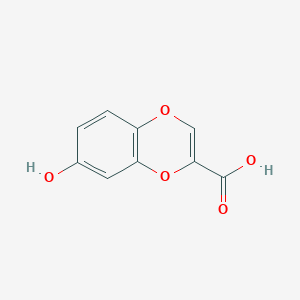![molecular formula C13H15NO3S B8382831 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate
概要
説明
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxothienyl group with an azabicyclo octyl ester, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate typically involves multiple steps, starting with the preparation of the oxothienyl acetic acid and the azabicyclo octyl ester. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxothienyl acetic acid derivatives, while reduction could produce various reduced forms of the ester.
科学的研究の応用
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
作用機序
The mechanism by which 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate include:
- Thienyl acetic acid derivatives
- Azabicyclo octyl esters
- Other oxothienyl compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H15NO3S/c15-11(10-2-1-9-18-10)12(16)17-13-3-6-14(7-4-13)8-5-13/h1-2,9H,3-8H2 |
InChIキー |
VIKSKCIJBNEIKG-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1(CC2)OC(=O)C(=O)C3=CC=CS3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8382752.png)


